Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride
Overview
Description
Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a nitrophenyl group attached to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and glycine methyl ester.
Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid derivative.
Hydrochloride Formation: Finally, the amino acid derivative is treated with hydrochloric acid to form the hydrochloride salt of Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-Amino-2-(4-nitrophenyl)acetate Hydrochloride
- Methyl (S)-2-Amino-2-(2-nitrophenyl)acetate Hydrochloride
- Ethyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride
Uniqueness
Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride is unique due to the specific position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-3-2-4-7(5-6)11(13)14;/h2-5,8H,10H2,1H3;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAIWWDGATYXNS-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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